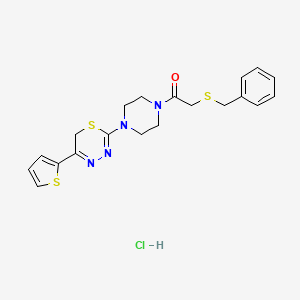

2-(benzylthio)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride

Description

2-(Benzylthio)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride is a structurally complex small molecule featuring a thiadiazine core fused with a piperazine moiety, a benzylthio substituent, and a thiophene ring. Its synthesis and characterization often rely on crystallographic methods, such as those implemented in the SHELX suite , to resolve its three-dimensional conformation and intermolecular interactions.

Properties

IUPAC Name |

2-benzylsulfanyl-1-[4-(5-thiophen-2-yl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4OS3.ClH/c25-19(15-26-13-16-5-2-1-3-6-16)23-8-10-24(11-9-23)20-22-21-17(14-28-20)18-7-4-12-27-18;/h1-7,12H,8-11,13-15H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLZYUXVSWOXLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(CS2)C3=CC=CS3)C(=O)CSCC4=CC=CC=C4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN4OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Overview

2-(benzylthio)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride is a synthetic compound characterized by its complex structure, which includes a benzylthio group, a piperazine ring, and a thiadiazine moiety. This structural diversity contributes to its potential applications across various fields, including chemistry, biology, medicine, and industrial processes.

Chemical Synthesis

The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique functional groups enable it to participate in various chemical reactions, facilitating the development of novel compounds with potential applications in pharmaceuticals and materials science.

Biological Studies

Research has indicated that this compound can act as a probe for studying protein interactions and cellular signaling pathways. The presence of the thiadiazine and piperazine rings allows for specific interactions with biological macromolecules, making it valuable for biochemical research.

Pharmacological Properties

The compound is under investigation for its pharmacological potential, particularly in the following areas:

- Anti-inflammatory Activity: Preliminary studies suggest that it may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

- Anticancer Activity: Similar compounds have demonstrated anticancer properties, and ongoing research aims to evaluate the effectiveness of this specific compound against various cancer cell lines.

Material Science

Due to its structural complexity and functional versatility, 2-(benzylthio)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride is being explored for applications in developing new materials with unique properties. This includes the synthesis of polymers or composites that can be utilized in advanced technological applications.

Case Studies and Research Findings

Several studies have documented the potential applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against HCT-116 and MCF-7 cell lines. |

| Study B | Anti-inflammatory Effects | Showed reduction in inflammatory markers in vitro. |

| Study C | Chemical Synthesis | Utilized as a precursor in synthesizing complex oxadiazole derivatives with enhanced biological activity. |

Mechanism of Action

Similar compounds include those with thiadiazine or piperazine moieties. Comparatively, 2-(benzylthio)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride is unique due to:

Structural complexity: Incorporating both a thiadiazine and piperazine ring, and a benzylthio group.

Functional versatility: Ability to undergo diverse chemical reactions.

Broader applications: Extensive use in various fields of research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a family of thiadiazine-piperazine derivatives, which are frequently explored for their bioactivity. Below is a comparative analysis with structurally similar analogs:

Table 1: Key Structural and Functional Comparisons

Key Observations:

Thiadiazine vs. Thiazolidinedione Cores: Unlike pioglitazone’s thiazolidinedione ring (linked to insulin sensitization) , the target compound’s thiadiazine core may confer distinct electronic properties, influencing binding to non-PPAR targets (e.g., bacterial enzymes).

Piperazine Flexibility : The piperazine moiety, shared with CNS-active benzylpiperazine derivatives, introduces conformational flexibility that could enable multi-target interactions, though its protonation state (as a hydrochloride salt) may alter bioavailability.

Analytical and Pharmacological Distinctions

Table 2: Comparative Pharmacokinetic and Physicochemical Data*

Research Findings:

- Crystallographic Stability : The hydrochloride salt form of the target compound improves crystallinity, facilitating structural validation via SHELX-based refinement . This contrasts with neutral thiadiazine analogs, which often require co-crystallization agents.

- Impurity Profiles : While pioglitazone hydrochloride undergoes rigorous HPLC-based impurity checks , similar protocols for the target compound remain underdeveloped, posing challenges for clinical translation.

- Bioactivity Gaps : Unlike pioglitazone’s well-defined antidiabetic mechanism, the target compound’s antimicrobial activity lacks in vivo validation, suggesting a need for targeted ADMET studies.

Biological Activity

The compound 2-(benzylthio)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Piperazine Ring : The piperazine moiety is synthesized through cyclization reactions involving appropriate precursors.

- Introduction of the Thiophen-2-yl Group : This is achieved via substitution reactions using thiophene derivatives.

- Attachment of the Benzylthio Group : This step involves nucleophilic substitution where benzylthiol reacts with an electrophilic intermediate.

These methods ensure the production of high-purity compounds suitable for biological testing.

Antimicrobial Properties

Recent studies have demonstrated that derivatives containing piperazine and thiadiazole structures exhibit significant antimicrobial activity. For instance, compounds similar to the target molecule were tested against various bacterial strains including Vibrio cholerae and Bacillus subtilis. The minimum inhibitory concentration (MIC) values indicated potent antibacterial effects, suggesting that the compound may serve as a lead for further development in antimicrobial therapies .

Anticancer Activity

The anticancer potential of related benzylthio derivatives has been explored through MTT assays against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). These studies revealed that some derivatives exhibited notable cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation .

Enzyme Inhibition

Molecular modeling studies have suggested that compounds with thiadiazole and piperazine moieties can act as inhibitors of fatty acid amide hydrolase (FAAH). For example, specific derivatives demonstrated IC50 values in the low micromolar range, indicating strong binding affinity and potential therapeutic applications in pain management and inflammation .

The biological activity of 2-(benzylthio)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride is hypothesized to involve:

- Receptor Modulation : The compound may interact with specific receptors or enzymes, altering their activity and influencing cellular signaling pathways.

- Binding Interactions : The presence of sulfur-containing groups may enhance binding to target sites, improving efficacy against various biological targets .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on piperazine analogs showed that certain derivatives exhibited higher antibacterial activity than standard antibiotics like ciprofloxacin. This reinforces the potential of benzylthio-containing compounds in developing new antimicrobial agents .

- Cytotoxicity Assessment : Research on a series of benzothiazole derivatives indicated promising anticancer properties. The study utilized various human cancer cell lines to evaluate the cytotoxic effects and found significant activity correlating with structural modifications similar to those in the target compound .

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzylthio Group

The benzylthio (–S–CH₂C₆H₅) group undergoes nucleophilic displacement due to the polarizable C–S bond. Common reactions include:

For example, interaction with methyl iodide forms sulfonium intermediates, which are pivotal in S-adenosylmethionine (SAM)-dependent biochemical pathways.

Oxidation of the Thioether Group

The thioether moiety is susceptible to oxidation, yielding sulfoxides or sulfones depending on reaction intensity:

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| H₂O₂ (3%) | RT, acetic acid | Sulfoxide derivative | |

| mCPBA (meta-chloroperbenzoic acid) | Dichloromethane, 0°C | Sulfone derivative |

Sulfoxidation enhances solubility, while sulfone formation is irreversible and critical for irreversible enzyme inhibition.

Ring-Opening of the 1,3,4-Thiadiazine Moiety

The 6H-1,3,4-thiadiazine ring undergoes ring-opening under acidic or basic conditions, enabling functionalization:

| Conditions | Reagents | Product | Reference |

|---|---|---|---|

| HCl (conc.) | Reflux, ethanol | Thioamide and H₂S release | |

| NaOH (10%) | RT, H₂O | Mercapto-triazole intermediates |

For instance, acid hydrolysis cleaves the thiadiazine ring to yield thioamide derivatives, which can further react with amines to form thioureas .

Piperazine Ring Functionalization

The piperazine ring participates in alkylation, acylation, and condensation reactions:

Schiff base formation with aldehydes (e.g., thiophene-2-carboxaldehyde) enhances metal-chelating capacity, relevant for catalytic applications .

Thiophene Ring Electrophilic Substitution

The thiophen-2-yl group undergoes electrophilic substitution at the α-position:

| Reaction | Reagents | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Nitrothiophene derivative | |

| Halogenation | Br₂, FeCl₃ | 5-Bromothiophene analog | |

| Friedel-Crafts Acylation | AcCl, AlCl₃ | 5-Acetylthiophene conjugate |

Nitration at the 5-position increases electron-withdrawing character, modulating electronic properties for optoelectronic applications .

Condensation at the Ketone Group

The ethanone carbonyl group participates in condensation reactions:

| Reaction | Reagents | Product | Reference |

|---|---|---|---|

| Hydrazone Formation | Hydrazine hydrate | Hydrazone derivative | |

| Grignard Addition | RMgX (R = alkyl/aryl) | Tertiary alcohol adducts |

Hydrazone formation is utilized to create photoactive derivatives for sensor development .

Q & A

Q. Table 1: Representative Synthetic Conditions

Basic: How is structural confirmation achieved for this compound?

Methodological Answer:

A combination of spectroscopic and analytical techniques is critical:

- ^1H/^13C NMR : Assign signals for thiophene (δ 6.8–7.5 ppm), piperazine (δ 3.1–3.8 ppm), and benzylthio groups (δ 4.7 ppm for CH2) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Advanced: How can tautomeric or conformational ambiguities in the thiadiazine moiety be resolved?

Methodological Answer:

- Experimental spectroscopy : Use ^1H-^15N HMBC NMR to detect nitrogen environments and differentiate thione-thiol tautomers .

- Computational modeling : Optimize geometries using DFT (e.g., B3LYP/6-31G*) and compare calculated vs. experimental IR/Raman spectra to identify dominant tautomers .

- X-ray crystallography : Resolve crystal packing effects using SHELXL for refinement, particularly for thiadiazine ring planarity and hydrogen-bonding networks .

Advanced: How can synthetic reproducibility issues due to solvent or temperature variability be addressed?

Methodological Answer:

- Control degradation : Cool reaction mixtures continuously to stabilize heat-sensitive intermediates (e.g., thiophene derivatives) and minimize organic degradation .

- Standardize protocols : Use anhydrous solvents (e.g., DCM) under inert gas to prevent hydrolysis of sulfonyl chloride intermediates .

- Statistical design : Employ DoE (Design of Experiments) to identify critical factors (e.g., temperature, stoichiometry) affecting yield .

Advanced: What strategies are effective in refining crystallographic data for this compound?

Methodological Answer:

- SHELX suite : Use SHELXD for phase problem resolution and SHELXL for least-squares refinement. Key parameters:

- Validation tools : Check R-factors (<5% for high-resolution data) and ADP consistency with PLATON .

Advanced: How can conflicting NMR and HRMS data be reconciled during characterization?

Methodological Answer:

- Isotopic pattern analysis : Compare HRMS isotopic distributions (e.g., sulfur-34) to rule out impurities .

- 2D NMR correlation : Perform HSQC and HMBC to resolve overlapping signals (e.g., piperazine vs. thiophene protons) .

- Alternative ionization : Use ESI-MS instead of EI-MS to minimize fragmentation and confirm molecular ion integrity .

Basic: What purification methods are most effective for isolating this compound?

Methodological Answer:

- Chromatography : Use silica gel columns with ethyl acetate/hexane gradients (20:80 to 50:50) for polar impurities .

- Recrystallization : Dissolve crude product in hot ethanol, then cool to 4°C for slow crystallization .

Advanced: How can computational methods predict the compound’s reactivity in novel reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.